9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride
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Overview
Description
9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride: is a chemical compound with the molecular formula C17H17NO2S·HCl and a molecular weight of 335.8483 g/mol . This compound is known for its unique structure, which includes a thioxanthone core substituted with a 4-(3-(methylamino)propoxy) group, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The 4-(3-(methylamino)propoxy) group is introduced via a substitution reaction, where the thioxanthone core reacts with 3-(methylamino)propoxy chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-(3-(methylamino)propoxy) group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthones.
Scientific Research Applications
Chemistry:
Photoinitiators: The compound is used as a photoinitiator in polymer chemistry, where it initiates polymerization reactions upon exposure to light.
Fluorescent Probes: It serves as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology:
Biological Staining: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Enzyme Inhibition Studies: It is employed in studies investigating the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its role as an anti-cancer agent or in the treatment of neurological disorders.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives, where its photoinitiating properties enhance curing processes.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization.
Comparison with Similar Compounds
Thioxanthone: A structurally related compound with similar photoinitiating properties.
Fluorenone: Another compound with a similar core structure but different substituents, used in similar applications.
Xanthone: A related compound with an oxygen atom instead of sulfur in the core structure, used in various chemical and biological applications.
Uniqueness: 9H-Thioxanthen-9-one, 4-(3-(methylamino)propoxy)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photoinitiator and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
118794-01-7 |
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Molecular Formula |
C17H18ClNO2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-[3-(methylamino)propoxy]thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-10-5-11-20-14-8-4-7-13-16(19)12-6-2-3-9-15(12)21-17(13)14;/h2-4,6-9,18H,5,10-11H2,1H3;1H |
InChI Key |
LMEFXIVQRQFJNP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC=CC2=C1SC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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